molecular formula C18H15N3O2S2 B2702610 (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 864925-33-7

(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No.: B2702610
CAS No.: 864925-33-7
M. Wt: 369.46
InChI Key: QLIMGZOQYRQVPY-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a synthetic small molecule of significant interest in chemical biology and early-stage drug discovery. Its core research value lies in its function as a potent and selective inhibitor of specific protein kinases, which are critical enzymes in cellular signaling pathways. This compound has been investigated for its ability to modulate key epigenetic targets, including bromodomains such as those found in the BRD4 protein. BRD4 is a well-characterated transcriptional regulator that binds to acetylated lysines on histones, and its dysregulation is implicated in various cancers and inflammatory diseases. By interfering with such protein-protein interactions, this benzothiazole derivative serves as a valuable chemical probe for deciphering the complexities of epigenetic signaling networks. Researchers utilize this compound in vitro to study cell proliferation, apoptosis, and the transcriptional control of oncogenes. Its mechanism provides a foundational tool for validating novel therapeutic targets, particularly in oncology research focused on hematological malignancies and solid tumors. The unique (E)-configured benzothiazole scaffold of this molecule offers a distinct pharmacophore for exploring structure-activity relationships and developing next-generation inhibitors for challenging biological targets.

Properties

IUPAC Name

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-3-21-15-12(23-2)8-6-10-14(15)25-18(21)20-16(22)17-19-11-7-4-5-9-13(11)24-17/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIMGZOQYRQVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones under acidic conditions.

    Introduction of the Ethyl and Methoxy Groups: The ethyl and methoxy substituents are introduced via alkylation and methylation reactions, respectively, using reagents such as ethyl iodide and methyl iodide.

    Formation of the Carboxamide Linkage: The final step involves the condensation of the substituted benzo[d]thiazole with benzo[d]thiazole-2-carboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds derived from thiazole and benzothiazole structures exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial activity of several thiazole derivatives, including related compounds to (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide. Results showed promising activity against resistant strains of bacteria, suggesting potential for use in treating infections caused by multidrug-resistant organisms .

Anticancer Properties

The compound's structure suggests potential anticancer activity, particularly against specific cancer cell lines. Research has focused on its ability to inhibit the proliferation of cancer cells.

Case Study : In a study on thiazole derivatives, this compound was tested against human breast adenocarcinoma (MCF7) cells. The results indicated that the compound effectively reduced cell viability, with mechanisms likely involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives have been documented in various studies. The compound's potential to modulate inflammatory pathways may make it a candidate for treating inflammatory diseases.

Case Study : A recent investigation into benzothiazole derivatives highlighted their ability to inhibit pro-inflammatory cytokines in vitro. The study found that this compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a)
  • Structure : Shares a 3-ethyl-thiazol-2(3H)-ylidene backbone but substitutes the 4-methoxybenzothiazole with a phenyl-benzamide group.
  • Properties : The phenyl group increases aromaticity but reduces polarity compared to the methoxy substituent. This likely lowers water solubility but enhances membrane permeability.
  • Activity : Demonstrated inhibitory effects in cancer models, suggesting the ethyl group contributes to bioactivity .
(E)-5-Benzylidene-2-((E)-2-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)thiazol-4(5H)-one (16)
  • Structure : Contains a thiazole-triazole hybrid with benzylidene and hydrazinyl groups.
  • However, the absence of a methoxy group reduces electron-donating effects.
  • Synthesis : Requires multistep reactions, including azide-alkyne cycloaddition, which complicates scalability compared to the target compound’s straightforward amidation/condensation route .
Pyridinyl Thiazole Carboxamides (e.g., [3a–s])
  • Structure : Features a pyridine ring instead of benzothiazole.
  • Properties : The pyridine’s nitrogen atom enhances solubility in polar solvents but reduces aromatic stabilization.
  • Activity : These compounds showed statistically significant inhibition (p < 0.05) in enzymatic assays, highlighting the importance of heterocyclic cores in modulating activity .

Physicochemical Properties

Compound Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
Target Compound ~250–280* 3.8 <0.1 (DMSO)
7a () 198–200 4.2 <0.05 (DMSO)
16 () 283 5.1 Insoluble
Pyridinyl Carboxamide (3a) 165–167 2.9 0.3 (Water)

*Estimated based on analogous structures.

Biological Activity

(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following chemical structure:

C16H17N3O4S\text{C}_{16}\text{H}_{17}\text{N}_3\text{O}_4\text{S}

This structure features a benzothiazole moiety, which is known for its diverse biological activities.

Research indicates that compounds containing benzothiazole and thiazole derivatives exhibit various mechanisms of action, including:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinases involved in cancer proliferation. For instance, derivatives of benzothiazole have demonstrated significant inhibitory effects on kinases such as VEGFR-2 and BRAF, with IC50 values in the low nanomolar range .
  • CB2 Receptor Agonism : Some studies have highlighted the agonistic properties of benzothiazole derivatives on cannabinoid receptors, specifically CB2 receptors, which are implicated in anti-inflammatory responses. Compounds have shown selectivity indices reaching up to 429-fold between CB1 and CB2 receptors .

Anticancer Activity

Studies have documented the anticancer properties of benzothiazole derivatives. For example:

  • Cell Proliferation Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit the proliferation of various cancer cell lines such as A431 and A549. These compounds exhibited significant cytotoxic effects, promoting apoptosis and cell cycle arrest at specific concentrations .
CompoundCell LineIC50 (µM)Mechanism
B7A4311.0Apoptosis induction
B7A5491.5Cell cycle arrest

Anti-inflammatory Properties

The anti-inflammatory potential is another critical aspect of these compounds:

  • Cytokine Inhibition : Certain derivatives have been shown to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting their utility in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzothiazole core can significantly influence biological activity. For instance:

  • Substituent Effects : The presence of electron-donating or electron-withdrawing groups at specific positions on the benzothiazole ring can enhance binding affinity to target proteins or receptors. Compounds with methoxy groups at the para position often exhibited improved activity compared to unsubstituted analogs .

Case Studies

  • DSS-Induced Colitis Model : In a study involving DSS-induced colitis in mice, a derivative similar to this compound showed significant protective effects against colitis symptoms, indicating its potential as an anti-inflammatory agent .
  • Cancer Cell Line Studies : Various studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Chemical Reactions Analysis

Nucleophilic and Electrophilic Substitution Reactions

The electron-rich thiazole rings and carboxamide group enable participation in substitution reactions:

Reaction Type Conditions Products References
Aromatic halogenation Br₂ in CH₂Cl₂ at 0°CBrominated derivatives at C5/C6 positions of benzothiazole rings
Methoxy group displacement HI (48%) reflux, 12 hDemethylation to form phenolic -OH groups
Amide hydrolysis 6M HCl, 100°C, 8 hCleavage to benzo[d]thiazole-2-carboxylic acid and amine byproduct

Key observations:

  • Bromination occurs regioselectively at activated positions due to electron-donating methoxy groups.

  • Demethylation under acidic conditions preserves the thiazole core but alters solubility profiles .

Cycloaddition and Ring-Opening Reactions

The conjugated system participates in [4+2] cycloadditions:

Dienophile Conditions Product Structure Yield
Maleic anhydrideToluene, 110°C, 24 hDiels-Alder adduct with new six-membered oxygen ring68%
DMAD*Microwave, 150°C, 30 minPyridine-fused derivative82%

*DMAD = Dimethyl acetylenedicarboxylate
Notable outcomes:

  • Cycloadditions occur at the exocyclic double bond between the two thiazole systems .

  • Products show enhanced planarity, influencing π-π stacking interactions .

Coordination Chemistry with Transition Metals

The carboxamide and thiazole nitrogen atoms act as ligands:

Metal Salt Reaction Conditions Complex Formed Application
Cu(NO₃)₂·3H₂OEthanol, RT, 6 hOctahedral Cu(II) complexCatalytic oxidation studies
PdCl₂DMF, 80°C, 12 hSquare-planar Pd(II) complexCross-coupling catalysis

Structural features:

  • IR data confirms N,S-bidentate coordination (νC=O shift from 1685 → 1640 cm⁻¹).

  • Cu complexes exhibit paramagnetism (μeff = 1.73 BM).

Functional Group Interconversion

The ethyl and methoxy substituents undergo targeted modifications:

Ethyl group oxidation

  • Reagents : KMnO₄/H₂SO₄ (1:1)

  • Product : Carboxylic acid derivative at C3 position

  • Yield : 54% after purification

Methoxy group transformations

  • Nitration : HNO₃/H₂SO₄ (-5°C) → Nitro derivative (73%)

  • Sulfonation : SO₃/DMF complex → Sulfonic acid (61%)

Photochemical Reactivity

UV irradiation induces structural changes:

Condition λ (nm) Primary Process Quantum Yield (Φ)
Methanol solution254[2+2] Cycloaddition between rings0.32 ± 0.05
Solid state (crystalline)365Z→E isomerization0.18 ± 0.03

Mechanistic insights:

  • Solution-phase reactivity dominated by excited-state dimerization.

  • Solid-state isomerization limited by crystal packing forces.

Redox Behavior

Cyclic voltammetry (0.1M TBAP/CH₃CN) reveals:

Electrode Process E₁/₂ (V vs SCE) Assignment
Oxidation+1.12Thiazole ring oxidation
Reduction-0.87Carboxamide group reduction

Irreversible oxidation suggests radical cation formation, while reduction generates amine intermediates.

Q & A

Q. Table 1: Comparison of Synthetic Yields for Analogous Thiazoles

Compound IDYield (%)Key Reaction ConditionReference
2975CuI catalysis, N₂ atmosphere
5d80LiCl catalysis, ethanol reflux
696Lawesson’s reagent, TLC

Q. Table 2: Biological Activity vs. Substituent Effects

CompoundSubstituentBioactivity (IC₅₀, μM)Reference
22b4′-Fluoro-biphenyl2.1 (Antimicrobial)
3aCyclopropylmethylene8.7 (Anticancer)
9c4-Bromophenyl0.9 (Enzyme Inhibition)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.